molecular formula C18H23N3O4S B2730344 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-07-5

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2730344
CAS RN: 878059-07-5
M. Wt: 377.46
InChI Key: PXVMLUGEFZMJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide” is a complex organic molecule. It contains several functional groups including a piperidine ring, an indole ring, a sulfonyl group, and an acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms in the ring .

Scientific Research Applications

Synthesis and Pharmacological Applications

Piperidine derivatives, such as the compound , are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anti-inflammatory Properties

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, which are structurally similar to the compound , were synthesized and evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Antimicrobial Activity

Piperidine-containing compounds, including the compound , have been synthesized and evaluated for their antimicrobial activity . These compounds represent one of the most important synthetic medicinal blocks for drug construction .

Drug Design

Piperidine-containing compounds are one of the most common structures in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the compound could potentially be used in the design of new drugs.

Synthesis of Biologically Active Piperidines

The compound could potentially be used as a substrate for the synthesis of biologically active piperidines . This is an important area of research in modern organic chemistry .

Functionalization of Unsaturated Intermediates

The compound could potentially be used in the functionalization of unsaturated intermediates . This is a significant area of research in the field of organic synthesis .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some piperidine derivatives have been found to have anti-inflammatory activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many piperidine derivatives are flammable and can be harmful if swallowed or inhaled .

Future Directions

The future research directions would likely depend on the properties and potential applications of this compound. Piperidine derivatives are important in the pharmaceutical industry, and there is ongoing research into their synthesis and potential uses .

properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(26(24,25)12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVMLUGEFZMJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

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